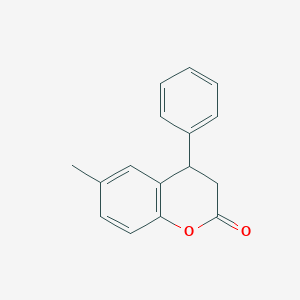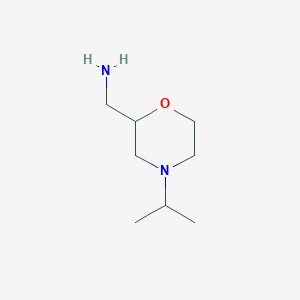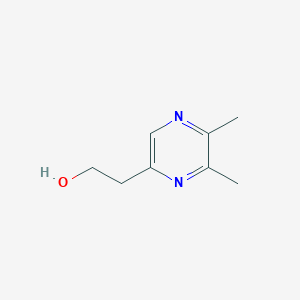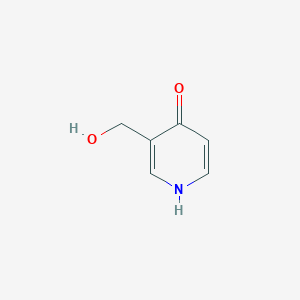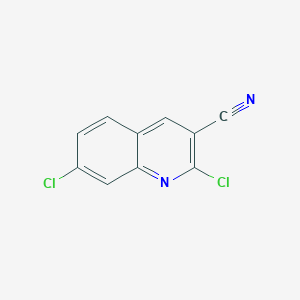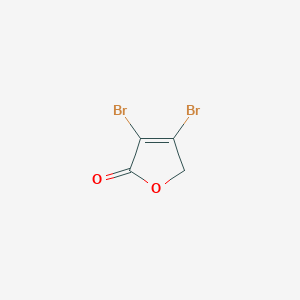
3,4-ジブロモフラン-2(5H)-オン
概要
説明
3,4-Dibromofuran-2(5H)-one is an organic compound with the molecular formula C4H2Br2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains two bromine atoms at the 3 and 4 positions and a lactone ring
科学的研究の応用
3,4-Dibromofuran-2(5H)-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological macromolecules.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dibromofuran-2(5H)-one can be synthesized through several methods. One common approach involves the bromination of furan-2(5H)-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dibromofuran-2(5H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3,4-Dibromofuran-2(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form furan-2(5H)-one derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized furan derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted furan derivatives with various functional groups.
Reduction Reactions: Formation of reduced furan derivatives with fewer bromine atoms.
Oxidation Reactions: Formation of oxidized furan derivatives with additional oxygen-containing functional groups.
作用機序
The mechanism of action of 3,4-Dibromofuran-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins or nucleic acids, affecting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Contains chlorine atoms instead of bromine atoms.
3,4-Difluorofuran-2(5H)-one: Contains fluorine atoms instead of bromine atoms.
3,4-Diiodofuran-2(5H)-one: Contains iodine atoms instead of bromine atoms.
Uniqueness
3,4-Dibromofuran-2(5H)-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine atoms, leading to different steric and electronic effects in chemical reactions. This uniqueness makes 3,4-Dibromofuran-2(5H)-one a valuable compound for specific applications in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
3,4-dibromo-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O2/c5-2-1-8-4(7)3(2)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAYSWXSWXORAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164265 | |
| Record name | 3,4-Dibromo-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149418-41-7 | |
| Record name | 3,4-Dibromo-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149418417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromo-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149418-41-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-Dibromofuran-2(5H)-one a valuable starting material in organic synthesis?
A: 3,4-Dibromofuran-2(5H)-one displays both ambiphilic and ambident character []. This means it can react with both electron-rich and electron-poor species, and it possesses multiple reactive sites. This versatility makes it a valuable precursor for synthesizing diverse compounds, including natural products and potentially bioactive molecules.
Q2: Can you provide an example of how 3,4-Dibromofuran-2(5H)-one is used to synthesize specific compounds?
A: One example is the synthesis of 3-bromotetronamides []. This reaction involves reacting 3,4-Dibromofuran-2(5H)-one with primary or secondary amines. Interestingly, the study found that aromatic amines were more reactive compared to aliphatic or heteroaromatic amines.
Q3: Besides its use in synthesizing specific compounds, does 3,4-Dibromofuran-2(5H)-one participate in other types of reactions?
A: Yes, it acts as a substrate in various metal-catalyzed cross-coupling reactions []. For example, it undergoes both Suzuki and Sonogashira reactions using palladium catalysts, further expanding its synthetic utility.
Q4: Are there any structural studies available that shed light on the conformation of 3,4-Dibromofuran-2(5H)-one derivatives?
A: Yes, X-ray crystallography studies have been conducted on derivatives of 3,4-Dibromofuran-2(5H)-one. For instance, the crystal structure of 3,3′-Dibromo-5,5′-bis[(S)-l-menthyloxy]-4,4′-(hexane-1,6-diyldiimino)difuran-2(5H)-one, a compound derived from 3,4-Dibromofuran-2(5H)-one, has been elucidated []. This study revealed that the molecule contains two chiral five-membered furanone rings, adopting twist and envelope conformations, and two six-membered cyclohexane rings in chair conformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




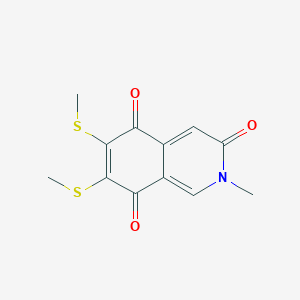
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
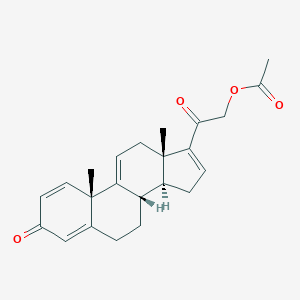
![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)

